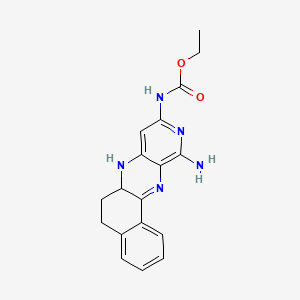
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Gewald reaction, which is used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This intermediate can then undergo further reactions, such as nucleophilic substitution (SNAr) reactions, to form the final product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it may bind to microtubules, disrupting their function and inhib
Properties
CAS No. |
87607-24-7 |
|---|---|
Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl N-(16-amino-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,12,14,16-heptaen-14-yl)carbamate |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-18(24)22-14-9-13-16(17(19)21-14)23-15-11-6-4-3-5-10(11)7-8-12(15)20-13/h3-6,9,12,20H,2,7-8H2,1H3,(H3,19,21,22,24) |
InChI Key |
XQWCAQGSGUNFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC3CCC4=CC=CC=C4C3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















